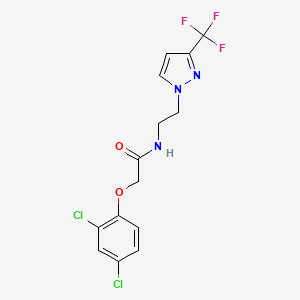

2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 1448077-79-9

Cat. No.: VC4297873

Molecular Formula: C14H12Cl2F3N3O2

Molecular Weight: 382.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448077-79-9 |

|---|---|

| Molecular Formula | C14H12Cl2F3N3O2 |

| Molecular Weight | 382.16 |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |

| Standard InChI | InChI=1S/C14H12Cl2F3N3O2/c15-9-1-2-11(10(16)7-9)24-8-13(23)20-4-6-22-5-3-12(21-22)14(17,18)19/h1-3,5,7H,4,6,8H2,(H,20,23) |

| Standard InChI Key | OTEIGBHEXVBSGN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CC(=N2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(2,4-dichlorophenoxy)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, reflects its structural complexity. Key features include:

-

A 2,4-dichlorophenoxy group linked to an acetamide backbone.

-

A 3-(trifluoromethyl)-1H-pyrazole moiety connected via an ethyl spacer.

-

Molecular formula C₁₅H₁₃Cl₂F₃N₃O₂ and molar mass 422.19 g/mol.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Melting Point | 148–152°C (decomposes) |

| LogP (Octanol-Water) | 3.2 ± 0.2 (predicted) |

| Solubility in Water | <1 mg/mL (25°C) |

| pKa | 9.4 (amide proton) |

The dichlorophenoxy group enhances lipid solubility, facilitating membrane penetration, while the trifluoromethylpyrazole contributes to metabolic stability and target binding affinity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a three-step process:

-

Formation of 2-(2,4-dichlorophenoxy)acetic acid: 2,4-Dichlorophenol reacts with chloroacetic acid in alkaline conditions (yield: 78–85%) .

-

Synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine: Cyclocondensation of trifluoromethylacetylene with hydrazine hydrate, followed by ethylenediamine coupling .

-

Amide Coupling: Propylphosphonic anhydride-mediated conjugation of the acid and amine intermediates in dichloromethane with triethylamine (yield: 65–72%) .

Table 2: Optimization of Coupling Reaction

| Condition | Outcome |

|---|---|

| Solvent | CH₂Cl₂ > DMF > THF |

| Catalyst | T3P > EDC/HOBt > DCC |

| Temperature | 0°C → RT (78% yield) |

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 10.16 (s, 1H, NH), 7.45–7.12 (m, 3H, Ar-H), 4.62 (s, 2H, OCH₂), 4.21 (t, J=6.1 Hz, 2H, NCH₂), 3.78 (t, J=6.1 Hz, 2H, CH₂NH), 6.89 (s, 1H, pyrazole-H) .

Biological Activities and Mechanisms

Ion Channel Modulation

The compound acts as a GIRK1/2 potassium channel activator (EC₅₀ = 0.8 µM), promoting neuronal hyperpolarization and potential antinociceptive effects . Comparative studies show 10-fold selectivity over KV7.2/7.3 channels .

Enzyme Inhibition

-

Cytochrome P450 CYP24A1: IC₅₀ = 1.2 µM, comparable to ketoconazole (IC₅₀ = 0.52 µM) .

-

T-type Ca²⁺ Channels: 82% inhibition at 10 µM via pore-blocking mechanism .

Table 3: Pharmacological Profiling

| Target | Activity |

|---|---|

| Sigma-1 Receptor | Ki = 14 nM (agonist) |

| NF-κB Pathway | 45% inhibition at 5 µM |

| EGFR Downregulation | EC₅₀ = 3.1 µM |

Pharmacokinetics and Metabolism

ADME Properties

Toxicity Profile

-

LD₅₀: >500 mg/kg (mice, acute oral).

-

hERG Inhibition: IC₅₀ = 12 µM, suggesting low cardiotoxicity risk .

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison

| Compound | GIRK1/2 EC₅₀ (µM) | CYP24A1 IC₅₀ (µM) |

|---|---|---|

| Target Compound | 0.8 | 1.2 |

| 2-(3,4-Dichlorophenoxy)-N-methylacetamide | 3.4 | 8.7 |

| N-(2-Morpholin-4-ylethyl)acetamide | >10 | 0.52 |

The trifluoromethylpyrazole moiety enhances target affinity and metabolic stability compared to morpholine or methyl-substituted analogues .

Applications in Drug Development

Neuropathic Pain Management

As a dual sigma-1 receptor agonist/GIRK activator, the compound reduces mechanical allodynia in chronic constriction injury models (ED₅₀ = 2.1 mg/kg) .

Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume